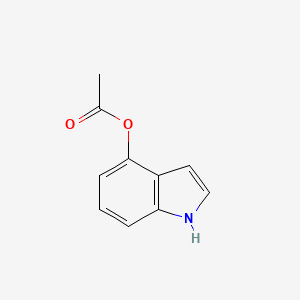

4-Acetoxyindole

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1H-indol-4-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-7(12)13-10-4-2-3-9-8(10)5-6-11-9/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXDMUHFTJWEDEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC2=C1C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342707 | |

| Record name | 4-Acetoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5585-96-6 | |

| Record name | 4-Acetoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-Acetoxyindole from 4-Hydroxyindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-acetoxyindole, a key intermediate in the production of various pharmaceutical compounds, from its precursor, 4-hydroxyindole.[1][2][3][4] The primary method described is the O-acetylation of 4-hydroxyindole using acetic anhydride.[5][6] This guide provides a comprehensive overview of the reaction, including detailed experimental protocols, a summary of quantitative data, and a visual representation of the workflow.

Core Reaction: O-Acetylation of 4-Hydroxyindole

The conversion of 4-hydroxyindole to this compound is achieved through an O-acetylation reaction.[7] This nucleophilic acyl substitution involves the reaction of the hydroxyl group of 4-hydroxyindole with an acetylating agent, typically acetic anhydride.[5][7] The reaction is generally catalyzed by a base, such as pyridine, which acts to deprotonate the phenol, thereby increasing its nucleophilicity.[7]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from 4-hydroxyindole based on reported experimental protocols.

| Parameter | Value | Reference |

| 4-Hydroxyindole | 1 equivalent (limiting reagent) | [5] |

| Acetic Anhydride | 1.1 equivalents | |

| Pyridine | 1.2 equivalents | |

| Dichloromethane (DCM) | 6 volumes based on 4-hydroxyindole | |

| Initial Reaction Temperature | 0-5°C | |

| Main Reaction Temperature | 20-25°C | |

| Main Reaction Time | 3 hours | |

| Reported Yield | 93% - 99.2% | |

| Purity | Sufficient for subsequent steps without further purification |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from 4-hydroxyindole.

Materials:

-

4-Hydroxyindole

-

Acetic Anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

20% Aqueous Citric Acid Solution

-

Saturated Sodium Bicarbonate (NaHCO₃) Solution

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Heptane

-

Nitrogen (N₂) gas supply

-

Standard laboratory glassware and equipment (reaction vessel, dropping funnel, magnetic stirrer, cooling bath, filtration apparatus, rotary evaporator)

Procedure:

-

Reaction Setup: Under a nitrogen atmosphere, charge a suitable reaction vessel with 4-hydroxyindole (1 equivalent).[5][6]

-

Solvent Addition: Add dichloromethane (6 volumes based on the amount of 4-hydroxyindole) to the reaction vessel.[5][6]

-

Cooling: Cool the resulting mixture to 0-5°C using an ice bath.[5][6]

-

Base Addition: Slowly add pyridine (1.2 equivalents) dropwise to the cooled mixture, maintaining the temperature at 0-5°C.[5][6]

-

Acetylation: Add acetic anhydride (1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature remains between 0-5°C.[5][6]

-

Reaction Progression: After the addition is complete, warm the reaction mixture to 20-25°C and stir for an additional 3 hours.[5] Monitor the reaction for completion using an appropriate analytical technique (e.g., TLC).

-

Work-up - Acid Wash: Upon completion, wash the reaction mixture three times with a 20% aqueous citric acid solution (3 volumes each time based on the initial 4-hydroxyindole amount).[5][6]

-

Work-up - Base Wash: Follow the acid washes with one wash of saturated sodium bicarbonate solution (3 volumes based on the initial 4-hydroxyindole amount).[5][6]

-

Drying: Dry the organic (DCM) layer over anhydrous magnesium sulfate or sodium sulfate.[5]

-

Filtration and Concentration: Filter the drying agent and concentrate the DCM solution to approximately half its original volume by distillation.[5][6]

-

Precipitation: Add heptane (6 volumes based on the initial 4-hydroxyindole amount) to the concentrated solution and continue distillation to remove the remaining DCM until complete precipitation of the product occurs.[5][6]

-

Isolation and Drying: Cool the mixture to 15-25°C and collect the solid product by filtration. Wash the collected solid with heptane (1 volume based on the initial 4-hydroxyindole amount) and dry it under vacuum at 60°C overnight to obtain this compound.[5][6]

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. What is 4-Hydroxyindole?_Chemicalbook [chemicalbook.com]

- 2. veranova.com [veranova.com]

- 3. goldbio.com [goldbio.com]

- 4. A New Synthesis of 4-Hydroxyindole [cjcu.jlu.edu.cn]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Ch24 - Acylation of phenols [chem.ucalgary.ca]

In-Depth Technical Guide to 4-Acetoxyindole: Physicochemical Properties, Synthesis, and Biological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetoxyindole, also known as 4-indolyl acetate, is a synthetically valuable indole derivative. Its utility primarily lies in its role as a key intermediate in the synthesis of a variety of biologically active compounds and functional materials.[1][2] In the pharmaceutical and agrochemical sectors, it serves as a crucial building block for creating novel therapeutic agents and crop protection products.[3] Notably, it is a well-established precursor in the synthesis of psilocin and its analogs, compounds of significant interest in neurochemistry and for the development of potential therapeutics. This guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical methods, and biological profile of this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis, formulation, and biological studies. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉NO₂ | [4][5] |

| Molecular Weight | 175.18 g/mol | [4][5] |

| Appearance | Off-white to beige solid/crystalline powder | [3] |

| Melting Point | 98-102 °C | [3] |

| Boiling Point | 339.1 °C at 760 mmHg | [5] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [5] |

| pKa (Predicted) | 16.38 ± 0.30 | [5] |

| LogP (Predicted) | 1.8 - 2.09 | [4][5] |

| CAS Number | 5585-96-6 | [4][5] |

Experimental Protocols

Synthesis of this compound from 4-Hydroxyindole

A common and efficient method for the synthesis of this compound is the acetylation of 4-hydroxyindole.[6]

Materials:

-

4-Hydroxyindole

-

Dichloromethane (DCM)

-

Pyridine

-

Acetic anhydride

-

20% aqueous citric acid solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄)

-

Heptane

-

Nitrogen (N₂) atmosphere

Procedure:

-

Under a nitrogen atmosphere, charge a reaction vessel with 4-hydroxyindole (1 equivalent, limiting reagent) and dichloromethane (6 volumes relative to the 4-hydroxyindole charge).

-

Cool the reaction mixture to 0-5 °C.

-

Add pyridine (1.2 equivalents) dropwise to the mixture while maintaining the temperature at 0-5 °C.

-

Subsequently, add acetic anhydride (1.1 equivalents) dropwise, also at 0-5 °C.

-

Allow the reaction to warm to 20-25 °C over 1 to 1.5 hours and continue stirring at this temperature for an additional 3 hours.

-

Monitor the reaction for completion using an appropriate analytical method (e.g., TLC or LC-MS).

-

Upon completion, wash the reaction mixture three times with a 20% aqueous citric acid solution (3 volumes each time) and then once with a saturated sodium bicarbonate solution (3 volumes).

-

Dry the dichloromethane layer over magnesium sulfate, filter, and then concentrate the solution to half its volume by distillation.

-

Add heptane (6 volumes) and continue distillation to remove more dichloromethane until the product fully precipitates.

-

Cool the mixture to 15-25 °C and collect the solid product by filtration.

-

Wash the collected solid with heptane (1 volume) and dry it under a vacuum at 60 °C overnight.[6]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H and 13C NMR spectra are typically recorded on a 200-500 MHz spectrometer.

-

The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[7]

-

1H NMR data should be reported to two decimal places, including integration, multiplicity (s, d, t, q, m), and coupling constants (J) in Hertz (Hz).

-

13C NMR chemical shifts are reported to one decimal place.

Infrared (IR) Spectroscopy:

-

IR spectra can be obtained using an ATR-IR (Attenuated Total Reflection Infrared Spectroscopy) instrument or by preparing a KBr pellet.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Characteristic peaks for the N-H stretch, C=O stretch of the ester, and aromatic C-H and C=C bonds should be identified.

Mass Spectrometry (MS):

-

Mass spectra are typically acquired using electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).

-

The molecular ion peak [M+H]⁺ or [M]⁺ should be observed at m/z corresponding to the molecular weight of this compound (175.18).

-

Fragmentation patterns can provide further structural confirmation.

Proposed Metabolic Pathway

While specific metabolic studies on this compound are not extensively documented, a probable metabolic pathway can be inferred from its structure and the metabolism of similar compounds, such as 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT). The primary metabolic step is likely the hydrolysis of the acetate ester group by esterase enzymes to yield 4-hydroxyindole. This process is analogous to the conversion of 4-AcO-DMT to its active metabolite, psilocin (4-hydroxy-N,N-dimethyltryptamine).

Caption: Proposed primary metabolic pathway of this compound.

Potential Signaling Pathways

The biological activities and signaling pathways of this compound itself have not been extensively studied. However, as an indole derivative, its metabolic product, 4-hydroxyindole, and other structurally related indole compounds are known to interact with various biological targets. Indole and its derivatives can act as signaling molecules in both prokaryotic and eukaryotic systems. They have been shown to modulate pathways involved in plant growth, microbial communication, and virulence. In the context of drug development, indole-based structures are known to interact with a wide range of receptors and enzymes, including serotonin receptors, kinases, and tubulin. Therefore, any biological activity of this compound would likely be mediated through its conversion to 4-hydroxyindole or by serving as a precursor for other functionalized indoles.

Experimental Workflow: Synthesis and Quality Control

The following diagram illustrates a typical workflow for the synthesis and quality control of this compound, ensuring the production of a high-purity chemical intermediate suitable for research and development.

Caption: A logical workflow for the synthesis and quality control of this compound.

Conclusion

This compound is a versatile and important chemical intermediate with well-defined physicochemical properties. Its synthesis is straightforward, and it serves as a valuable precursor for a range of more complex molecules, most notably in the field of psychedelic research and drug development. While its own biological activity is not extensively characterized, its role as a prodrug or synthetic intermediate makes it a compound of significant interest to researchers in medicinal chemistry, organic synthesis, and pharmacology. The protocols and data presented in this guide offer a solid foundation for the safe and effective handling and application of this compound in a research and development setting.

References

- 1. This compound | 5585-96-6 [chemicalbook.com]

- 2. goldbio.com [goldbio.com]

- 3. This compound Cas 5585-96-6 [minglangchem.com]

- 4. This compound | C10H9NO2 | CID 583934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. rsc.org [rsc.org]

The Mechanism of Action of 4-Acetoxyindole in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetoxyindole, a synthetic tryptamine derivative also known as O-acetylpsilocin or psilacetin, is a compound of significant interest in neuropharmacology and drug development. Structurally related to the naturally occurring psychedelic psilocybin, this compound functions as a prodrug to psilocin, the primary psychoactive metabolite. This technical guide provides an in-depth exploration of the mechanism of action of this compound in biological systems, focusing on its metabolic activation, receptor pharmacology, and downstream signaling cascades. Quantitative data are presented in structured tables, and key experimental methodologies are detailed to facilitate reproducibility. Furthermore, signaling pathways and experimental workflows are visualized using logical diagrams to provide a clear and comprehensive overview of the current understanding of this compound's biological activity.

Introduction

This compound, chemically designated as 3-[2-(dimethylamino)ethyl]-1H-indol-4-yl acetate, is a semi-synthetic psychedelic substance belonging to the tryptamine class.[1] It is the acetate ester of psilocin (4-hydroxy-N,N-dimethyltryptamine), the principal active metabolite of psilocybin.[1] The primary mechanism of action of this compound is centered around its rapid in vivo conversion to psilocin, which then acts as a potent agonist at various serotonin receptors, with a particularly high affinity for the 5-HT2A subtype.[2] The activation of 5-HT2A receptors is widely considered to be the key event initiating the cascade of neurophysiological changes that underlie the characteristic psychedelic effects of these compounds.[3] This guide will dissect the journey of this compound from administration to its molecular interactions within the central nervous system.

Pharmacokinetics and Metabolism

The biological activity of this compound is critically dependent on its metabolic conversion to psilocin. This biotransformation is a rapid and efficient process.

Deacetylation to Psilocin

Upon administration, this compound undergoes rapid deacetylation, primarily mediated by esterase enzymes present in the body, to yield psilocin.[2] This conversion is a crucial step, as psilocin is the pharmacologically active molecule that interacts with serotonin receptors. The half-life of psilocin derived from this compound has been reported to be approximately 14.7 minutes in mice, following a two-phase elimination pattern.[4]

Further Metabolism of Psilocin

Once formed, psilocin is further metabolized through several pathways, primarily involving glucuronidation and oxidation. The main metabolic products include psilocin-O-glucuronide and 4-hydroxyindole-3-acetic acid (4-HIAA).[5] The enzymes involved in psilocin metabolism include monoamine oxidase (MAO) and cytochrome P450 (CYP) enzymes.[5]

Metabolic Pathway of this compound

The overall metabolic cascade of this compound is a multi-step process that begins with its activation and ends with the formation of excretable metabolites.

Caption: Metabolic conversion of this compound to its active metabolite psilocin and subsequent degradation pathways.

Receptor Pharmacology

The pharmacological effects of this compound are mediated by the interaction of its active metabolite, psilocin, with a range of serotonin (5-HT) receptors.

Receptor Binding Affinities

Psilocin exhibits a high affinity for several serotonin receptor subtypes, with a notable preference for the 5-HT2A receptor. The binding affinity is typically quantified by the inhibition constant (Ki), where a lower Ki value indicates a higher affinity. While this compound itself is a prodrug, it is understood to have the potential to interact with serotonin receptors.[6]

Table 1: Binding Affinities (Ki, nM) of Psilocin at Human Serotonin Receptors

| Receptor | Psilocin Ki (nM) | Reference |

| 5-HT1A | 49.0 | [7] |

| 5-HT1B | 219.6 | [7] |

| 5-HT1D | 36.4 | [7] |

| 5-HT1E | 52.2 | [7] |

| 5-HT2A | 107.2 | [7] |

| 5-HT2B | 4.6 | [7] |

| 5-HT2C | 97.3 (rat) | [7] |

| 5-HT5A | 83.7 | [7] |

Note: Data for this compound's direct binding affinity is limited due to its rapid conversion to psilocin.

Functional Activity

Beyond binding, the functional activity of a compound at a receptor is crucial. This is often measured by the half-maximal effective concentration (EC50), which represents the concentration of a drug that induces a response halfway between the baseline and maximum. Psilocin acts as a partial agonist at the 5-HT2A receptor.

Table 2: Functional Activity (EC50, nM) of Psilocin

| Receptor | Assay | Psilocin EC50 (nM) | Reference |

| 5-HT2A | Calcium Mobilization | 10 | [8] |

Downstream Signaling Pathways

The activation of the 5-HT2A receptor by psilocin initiates a complex cascade of intracellular signaling events. The primary pathway involves the Gq/11 protein, leading to the activation of phospholipase C (PLC).[3][9]

Gq/11-PLC Signaling Pathway

Upon psilocin binding, the 5-HT2A receptor undergoes a conformational change that activates the heterotrimeric G protein Gq/11.[10][11] The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[10][11] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[10][11] This signaling cascade is believed to be a key mediator of the psychedelic effects.[12]

Caption: The canonical Gq/11-PLC signaling cascade initiated by psilocin binding to the 5-HT2A receptor.

β-Arrestin Pathway

In addition to G protein-dependent signaling, 5-HT2A receptor activation can also lead to the recruitment of β-arrestins.[13][14] β-arrestin recruitment is involved in receptor desensitization and internalization, but can also initiate G protein-independent signaling pathways.[15] The balance between Gq/11 and β-arrestin pathway activation (biased agonism) may play a role in the specific pharmacological profile of different 5-HT2A agonists.[16][17]

Key Experimental Protocols

The following sections provide an overview of the methodologies used to characterize the mechanism of action of this compound and its active metabolite, psilocin.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Objective: To measure the affinity of psilocin for the 5-HT2A receptor.

-

Materials:

-

Procedure:

-

In a 96-well plate, incubate the receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (psilocin).[9]

-

Allow the binding to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.[9]

-

Wash the filters with ice-cold wash buffer.[9]

-

Measure the radioactivity retained on the filters using a scintillation counter.[9]

-

The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki value using the Cheng-Prusoff equation.[19]

-

Caption: A simplified workflow for determining receptor binding affinity using a radioligand binding assay.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation.

-

Objective: To determine the functional potency (EC50) of psilocin at the 5-HT2A receptor.

-

Materials:

-

Procedure:

-

Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.[20][23]

-

Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) by incubating for approximately 1 hour.[20][21][23]

-

Wash the cells to remove excess dye.[24]

-

Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

-

Add varying concentrations of the agonist (psilocin) to the wells.

-

Monitor the change in fluorescence over time, which corresponds to the increase in intracellular calcium.

-

The concentration of the agonist that produces 50% of the maximal response is the EC50 value.

-

Head-Twitch Response (HTR) in Mice

The HTR is a behavioral assay in rodents that is considered a proxy for hallucinogenic activity in humans.[25][26]

-

Objective: To assess the in vivo psychedelic-like effects of this compound.

-

Animals: Male C57BL/6J mice are commonly used.[27]

-

Procedure:

-

Administer the test compound (this compound or psilocin) to the mice, typically via intraperitoneal (i.p.) injection.[27]

-

Place the mice in an observation chamber.

-

Record the number of head twitches over a specified period (e.g., 10-20 minutes).[27][28]

-

The frequency of head twitches is correlated with the psychedelic potency of the compound.[25]

-

In Vitro Metabolism using Human Liver Microsomes

This assay is used to study the metabolic fate of a compound.

-

Objective: To identify the metabolites of this compound.

-

Materials:

-

Procedure:

-

Incubate the test compound with HLMs in the presence of the NADPH regenerating system at 37°C.[29]

-

At various time points, stop the reaction by adding a quenching solvent (e.g., acetonitrile).[29]

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant using LC-MS/MS to identify and quantify the parent compound and its metabolites.[29][30]

-

Conclusion

This compound serves as a valuable research tool and a potential therapeutic agent due to its function as a prodrug for the potent serotonergic agonist, psilocin. Its mechanism of action is well-established to be initiated by rapid deacetylation to psilocin, which then primarily targets the 5-HT2A receptor. The subsequent activation of the Gq/11-PLC signaling pathway is a critical event that leads to the downstream cellular and physiological effects associated with psychedelic experiences. A deeper understanding of the nuances of its interaction with various serotonin receptor subtypes and the resulting signaling cascades, including the role of biased agonism, will be crucial for the rational design of novel therapeutics with improved efficacy and safety profiles. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other related tryptamines in the pursuit of advancing our knowledge of neuropharmacology and developing innovative treatments for a range of neuropsychiatric conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. psychedelicreview.com [psychedelicreview.com]

- 8. controversiasbarcelona.com [controversiasbarcelona.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 12. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. mushroomreferences.com [mushroomreferences.com]

- 17. researchgate.net [researchgate.net]

- 18. reactionbiology.com [reactionbiology.com]

- 19. researchgate.net [researchgate.net]

- 20. abcam.com [abcam.com]

- 21. abcam.com [abcam.com]

- 22. hellobio.com [hellobio.com]

- 23. docs.aatbio.com [docs.aatbio.com]

- 24. assets.fishersci.com [assets.fishersci.com]

- 25. Head-twitch response - Wikipedia [en.wikipedia.org]

- 26. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 4-Acetoxyindole Analogs for SAR Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-acetoxyindole scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate in the synthesis of a wide range of biologically active molecules. Its versatility allows for the exploration of diverse chemical space, leading to the discovery of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the synthesis of this compound analogs for structure-activity relationship (SAR) studies, focusing on synthetic methodologies, experimental protocols, and the interpretation of SAR data.

Synthetic Methodologies

The synthesis of this compound and its analogs can be broadly categorized into two main approaches: classical acylation of 4-hydroxyindoles and modern transition-metal-catalyzed C-H functionalization.

Acylation of 4-Hydroxyindoles

The most straightforward method for the synthesis of 4-acetoxyindoles is the acylation of the corresponding 4-hydroxyindole precursor. This method is widely applicable and can be used to introduce a variety of acyl groups.

General Reaction Scheme:

Where R can be an alkyl, aryl, or other functional group, and X is a leaving group, typically a halide or part of an anhydride.

A common procedure involves the reaction of 4-hydroxyindole with acetic anhydride in the presence of a base, such as pyridine, in a suitable solvent like dichloromethane (DCM).[1]

Palladium-Catalyzed C-H Acetoxylation

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions. Palladium-catalyzed C-H acetoxylation allows for the direct introduction of an acetoxy group onto the indole core, often with high regioselectivity. This method can be particularly useful for the synthesis of analogs with substitution patterns that are difficult to access through other routes.

The regioselectivity of the acetoxylation can be controlled by the choice of directing groups on the indole nitrogen. For example, the use of a pivaloyl directing group can favor acetoxylation at the C7 position.

Experimental Protocols

Protocol 1: Synthesis of this compound via Acylation of 4-Hydroxyindole[1]

Materials:

-

4-Hydroxyindole

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

20% Aqueous citric acid solution

-

Saturated sodium bicarbonate solution

-

Magnesium sulfate (anhydrous)

-

Heptane

Procedure:

-

Under a nitrogen atmosphere, charge a reaction vessel with 4-hydroxyindole (1 equivalent) and DCM (6 volumes).

-

Cool the mixture to 0-5 °C.

-

Add pyridine (1.2 equivalents) dropwise, maintaining the temperature between 0-5 °C.

-

Add acetic anhydride (1.1 equivalents) dropwise at 0-5 °C.

-

Allow the reaction to warm to 20-25 °C and stir for 3 hours.

-

Monitor the reaction for completion by a suitable analytical method (e.g., TLC or LC-MS).

-

Upon completion, wash the reaction mixture three times with 20% aqueous citric acid solution and once with saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Add heptane to precipitate the product.

-

Collect the solid by filtration, wash with heptane, and dry under vacuum to yield this compound.

Protocol 2: Synthesis of 4-Acetoxy-N,N-dialkyltryptamine Analogs

The synthesis of 4-acetoxy-N,N-dialkyltryptamine analogs, which are of significant interest for their activity at serotonin receptors, typically involves a multi-step sequence starting from 4-benzyloxyindole.

Workflow for the Synthesis of 4-Acetoxy-N,N-dialkyltryptamines:

Caption: Synthetic workflow for 4-acetoxy-N,N-dialkyltryptamines.

Structure-Activity Relationship (SAR) Studies

The this compound scaffold has been extensively explored in SAR studies targeting a variety of biological targets. The following sections summarize key findings for different classes of this compound analogs.

5-HT Receptor Agonists

A significant body of research has focused on this compound-containing tryptamines as agonists of serotonin (5-HT) receptors, particularly the 5-HT2A, 5-HT2B, and 5-HT2C subtypes. These compounds are analogs of psilocybin and are of interest for their potential therapeutic applications in treating psychiatric disorders.

SAR Insights:

-

4-Acetoxy Group as a Prodrug: The 4-acetoxy group is often considered a prodrug moiety, as it is readily hydrolyzed in vivo by esterases to the corresponding 4-hydroxy analog, which is typically the active species.

-

N,N-Dialkyl Substitution: The nature of the substituents on the tryptamine nitrogen plays a crucial role in modulating potency and selectivity. Generally, smaller alkyl groups like methyl and ethyl are well-tolerated.

Quantitative SAR Data for 4-Acetoxy-N,N-dialkyltryptamines at 5-HT2A Receptors:

| Compound | R1 | R2 | 5-HT2A EC50 (nM) | 5-HT2A Emax (%) |

| 4-AcO-DMT | Me | Me | 79.2 | ~80 |

| 4-AcO-DET | Et | Et | 130 | ~90 |

| 4-AcO-DPT | n-Pr | n-Pr | 250 | ~95 |

| 4-AcO-DIPT | i-Pr | i-Pr | 340 | ~75 |

Kinase Inhibitors

The indole nucleus is a common scaffold in the design of kinase inhibitors. While SAR data for this compound-based kinase inhibitors is less extensive than for 5-HT receptor agonists, some studies have explored this chemical space. For example, 4-azaindole analogs, which are bioisosteres of indoles, have been investigated as inhibitors of p21-activated kinase 1 (PAK1). The introduction of a nitrogen atom in the 4-position can improve physicochemical properties such as solubility and lipophilicity.

Logical Relationship for Kinase Inhibitor Design:

Caption: Bioisosteric replacement strategy for kinase inhibitors.

Signaling Pathways

The biological effects of this compound analogs that act as 5-HT2A receptor agonists are mediated through the Gq/11 signaling pathway. Activation of the 5-HT2A receptor leads to a cascade of intracellular events, ultimately resulting in the mobilization of intracellular calcium.

Simplified 5-HT2A Receptor Signaling Pathway:

Caption: 5-HT2A receptor Gq/11 signaling cascade.

Conclusion

The this compound scaffold is a valuable starting point for the design and synthesis of novel drug candidates. A thorough understanding of the available synthetic methodologies and the structure-activity relationships for different biological targets is essential for the successful development of new therapeutics based on this versatile chemical framework. This guide provides a foundation for researchers to explore the rich chemistry of 4-acetoxyindoles and to design and synthesize new analogs with improved potency, selectivity, and pharmacokinetic properties.

References

Spectroscopic Profile of 4-Acetoxyindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive spectroscopic analysis of 4-acetoxyindole, a key intermediate in the synthesis of various biologically active compounds. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for these analyses.

Spectroscopic Data Summary

The structural elucidation of this compound has been achieved through a combination of spectroscopic techniques. The quantitative data from ¹H NMR, ¹³C NMR, FT-IR, and MS analyses are summarized in the tables below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.15 | br s | - | 1H | NH |

| 7.29 | t | 3.0 | 1H | Ar-H 2 |

| 7.19 | t | 7.9 | 1H | Ar-H 6 |

| 7.11 | dd | 7.7, 0.7 | 1H | Ar-H 7 |

| 6.81 | dd | 7.9, 0.7 | 1H | Ar-H 5 |

| 6.70 | dd | 3.0, 1.8 | 1H | Ar-H 3 |

| 2.37 | s | - | 3H | C(=O)CH ₃ |

¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Carbon Assignment |

| 169.5 | C =O |

| 143.2 | C 4 |

| 136.6 | C 7a |

| 125.7 | C 2 |

| 122.9 | C 3a |

| 122.3 | C 6 |

| 115.8 | C 7 |

| 109.9 | C 5 |

| 102.6 | C 3 |

| 21.1 | C H₃ |

Infrared (IR) Spectroscopy

FT-IR Spectral Data of this compound (KBr Pellet)

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3400-3300 | N-H Stretch |

| 3100-3000 | Aromatic C-H Stretch |

| 1760 | C=O Stretch (Ester) |

| 1620, 1580, 1460 | Aromatic C=C Bending |

| 1370 | C-H Bend (CH₃) |

| 1210 | C-O Stretch (Ester) |

| 780, 740 | Aromatic C-H Out-of-Plane Bending |

Mass Spectrometry (MS)

Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 175 | 45 | [M]⁺ |

| 133 | 100 | [M - C₂H₂O]⁺ |

| 105 | 20 | [M - C₂H₂O - CO]⁺ |

| 77 | 15 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses performed on this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 5-10 mg of this compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard (0 ppm).

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

¹H NMR Spectroscopy Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16.

-

Relaxation Delay: 1.0 s.

¹³C NMR Spectroscopy Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0 to 220 ppm.

-

Number of Scans: 1024.

-

Relaxation Delay: 2.0 s.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of this compound (1-2 mg) was finely ground with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then compressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: The FT-IR spectrum was recorded using a Fourier Transform Infrared Spectrometer.

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

Background: A spectrum of a pure KBr pellet was used as the background.

Mass Spectrometry (MS)

Sample Introduction: The sample was introduced into the mass spectrometer via a gas chromatograph (GC-MS).

Instrumentation: An electron ionization (EI) mass spectrometer was used.

Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: 50-500 m/z.

Data Interpretation and Structural Confirmation Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

The Therapeutic Potential of Indole Alkaloids: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole alkaloids, a vast and structurally diverse class of natural products, have emerged as a significant source of pharmacologically active compounds with immense therapeutic potential.[1][2] Their unique chemical scaffolds have been honed by evolution to interact with a wide array of biological targets, leading to a broad spectrum of activities, including anticancer, antimicrobial, neuroprotective, and anti-inflammatory effects.[3][4] This technical guide provides an in-depth exploration of the therapeutic promise of indole alkaloids, focusing on their mechanisms of action, relevant signaling pathways, and the experimental methodologies used to evaluate their efficacy. Quantitative data from preclinical studies are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this important class of natural products.

Introduction to Indole Alkaloids

Indole alkaloids are a major class of alkaloids characterized by the presence of an indole nucleus, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring.[3] This privileged scaffold is found in thousands of natural products isolated from a wide variety of organisms, including plants, fungi, and marine invertebrates.[5] The structural diversity of indole alkaloids is vast, ranging from simple monomers to complex dimeric and polymeric structures. This diversity gives rise to a wide range of pharmacological activities, making them a fertile ground for the discovery of new therapeutic agents.[2][3] Several indole alkaloids are already in clinical use, most notably the anticancer agents vincristine and vinblastine.[6][7]

Anticancer Potential of Indole Alkaloids

Indole alkaloids represent a significant class of anticancer agents, with several compounds demonstrating potent activity against a range of human cancer cell lines.[6][7] Their mechanisms of action are diverse and often involve the disruption of fundamental cellular processes required for cancer cell proliferation and survival.

Mechanisms of Anticancer Activity

The anticancer effects of indole alkaloids are exerted through various mechanisms, including:

-

Inhibition of Microtubule Dynamics: The vinca alkaloids, such as vincristine and vinblastine, are classic examples of indole alkaloids that target microtubules. They bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the M-phase and ultimately induces apoptosis (programmed cell death).[6]

-

Modulation of Signaling Pathways: Many indole alkaloids exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer. A prominent example is the Mitogen-Activated Protein Kinase (MAPK) pathway , which plays a crucial role in cell proliferation, differentiation, and survival.[8] Indole alkaloids like evodiamine have been shown to interfere with this pathway.[6]

-

Induction of Apoptosis: Indole alkaloids can trigger apoptosis through both intrinsic and extrinsic pathways. This can involve the regulation of pro-apoptotic and anti-apoptotic proteins, activation of caspases, and disruption of mitochondrial function.[1]

-

Inhibition of Angiogenesis: Some indole alkaloids can inhibit the formation of new blood vessels (angiogenesis), a process that is essential for tumor growth and metastasis.[1]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected indole alkaloids against various human cancer cell lines, providing a quantitative measure of their cytotoxic potency.

| Indole Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |

| Vincristine | A549 (Lung) | 0.02 ± 0.003 | [6] |

| MCF-7 (Breast) | 0.015 ± 0.002 | [6] | |

| HCT116 (Colon) | 0.01 ± 0.001 | [6] | |

| Vinblastine | A549 (Lung) | 0.012 ± 0.002 | [6] |

| MCF-7 (Breast) | 0.009 ± 0.001 | [6] | |

| HCT116 (Colon) | 0.007 ± 0.001 | [6] | |

| Evodiamine | A549 (Lung) | 1.5 ± 0.2 | [6] |

| MCF-7 (Breast) | 2.1 ± 0.3 | [6] | |

| HCT116 (Colon) | 1.8 ± 0.25 | [6] |

Signaling Pathway Visualization: MAPK/ERK Pathway

The MAPK/ERK pathway is a key signaling cascade that is often targeted by anticancer indole alkaloids. The following diagram illustrates the canonical pathway and a potential point of intervention for these compounds.

Caption: The MAPK/ERK signaling pathway and a potential inhibitory point for indole alkaloids.

Antimicrobial Activity of Indole Alkaloids

The rise of antibiotic resistance has created an urgent need for novel antimicrobial agents.[9] Indole alkaloids have demonstrated significant activity against a broad spectrum of pathogenic bacteria and fungi, making them promising candidates for the development of new anti-infective drugs.[10]

Mechanisms of Antimicrobial Action

Indole alkaloids employ several mechanisms to combat microbial growth, including:

-

Disruption of Cell Membranes: Some indole alkaloids can intercalate into the lipid bilayer of microbial cell membranes, leading to increased permeability and leakage of essential cellular components.[10]

-

Inhibition of Biofilm Formation: Biofilms are structured communities of microorganisms that are notoriously resistant to conventional antibiotics. Certain indole alkaloids have been shown to inhibit biofilm formation, rendering the microbes more susceptible to treatment.[9]

-

Inhibition of Essential Enzymes: Indole alkaloids can target and inhibit enzymes that are crucial for microbial survival, such as those involved in DNA replication, protein synthesis, and cell wall biosynthesis.[11]

-

Inhibition of Efflux Pumps: Efflux pumps are membrane proteins that bacteria use to expel antibiotics, contributing to drug resistance. Some indole alkaloids can inhibit the activity of these pumps, thereby restoring the efficacy of existing antibiotics.[9]

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below presents the MIC values for selected indole alkaloids against various pathogenic microbes.

| Indole Alkaloid | Microorganism | MIC (µg/mL) | Reference |

| Tris(1H-indol-3-yl)methylium | Staphylococcus aureus (MRSA) | 1-16 | |

| Escherichia coli | 32-128 | ||

| Compound 3b (indole DKP) | Staphylococcus aureus | 0.39-1.56 | |

| Pseudomonas aeruginosa | 0.39-1.56 | ||

| Compound 4 (monoterpene indole alkaloid azine derivative) | Helicobacter pylori | 10 µM | [10] |

| Compound 6 (monoterpene indole alkaloid azine derivative) | Helicobacter pylori | 10 µM | [10] |

Neuroprotective Effects of Indole Alkaloids

Neurodegenerative diseases such as Alzheimer's and Parkinson's pose a significant and growing threat to global health. Indole alkaloids have shown considerable promise as neuroprotective agents due to their ability to combat oxidative stress, neuroinflammation, and protein aggregation.[12]

Mechanisms of Neuroprotection

The neuroprotective properties of indole alkaloids are attributed to several mechanisms:

-

Antioxidant Activity: Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. Indole alkaloids can scavenge free radicals and upregulate endogenous antioxidant defense systems.[13]

-

Activation of the Keap1-Nrf2 Pathway: The Keap1-Nrf2 pathway is a major regulator of cellular antioxidant responses. Certain indole alkaloids can activate this pathway, leading to the expression of a battery of protective genes.[14][15]

-

Anti-inflammatory Effects: Neuroinflammation plays a critical role in the progression of neurodegenerative disorders. Indole alkaloids can suppress the production of pro-inflammatory mediators in the brain.[16]

-

Inhibition of Protein Aggregation: The aggregation of misfolded proteins, such as amyloid-beta and alpha-synuclein, is a hallmark of many neurodegenerative diseases. Some indole alkaloids have been found to inhibit the aggregation of these proteins.[13]

Signaling Pathway Visualization: Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a critical target for neuroprotective indole alkaloids. The diagram below illustrates how these compounds can activate this protective signaling cascade.

Caption: Activation of the Keap1-Nrf2 antioxidant response pathway by indole alkaloids.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to assess the therapeutic potential of indole alkaloids.

Extraction and Isolation of Indole Alkaloids

The initial step in studying indole alkaloids from natural sources is their extraction and purification.

Protocol: General Extraction and Fractionation

-

Plant Material Preparation: The plant material (e.g., leaves, bark, roots) is dried and ground into a fine powder.[17]

-

Extraction: The powdered material is typically extracted with an organic solvent such as methanol or ethanol, often under acidic conditions to facilitate the extraction of basic alkaloids.[18]

-

Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloids from neutral and acidic compounds. The extract is dissolved in an acidic aqueous solution and washed with an immiscible organic solvent to remove neutral compounds. The aqueous layer is then made basic, and the alkaloids are extracted into an organic solvent like chloroform or ethyl acetate.[18]

-

Chromatographic Purification: The crude alkaloid extract is further purified using various chromatographic techniques, including:

-

Column Chromatography: Using stationary phases like silica gel or alumina.[19]

-

High-Performance Liquid Chromatography (HPLC): For high-resolution separation and purification.[20]

-

High-Performance Counter-Current Chromatography (HPCCC): A liquid-liquid chromatography technique suitable for the separation of complex mixtures.[21]

-

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Protocol: MTT Assay

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the indole alkaloid for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[22]

Protocol: Broth Microdilution Assay

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.[23]

-

Serial Dilution of Compound: The indole alkaloid is serially diluted in a 96-well microtiter plate containing broth.[22]

-

Inoculation: Each well is inoculated with the standardized microbial suspension.[22]

-

Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) for microbial growth.[23]

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[22]

Western Blot Analysis of Signaling Pathways

Western blotting is a technique used to detect specific proteins in a sample and is crucial for studying the effect of indole alkaloids on signaling pathways.[24][25]

Protocol: Western Blot Analysis

-

Protein Extraction: Cells treated with the indole alkaloid are lysed to extract total proteins.

-

Protein Quantification: The protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).[24]

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[25]

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[25]

-

Blocking: The membrane is blocked with a protein-rich solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., phosphorylated ERK).[24]

-

Secondary Antibody Incubation: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.[24]

-

Detection: The protein bands are visualized using a chemiluminescent or fluorescent substrate and an imaging system.[25]

-

Data Analysis: The intensity of the protein bands is quantified to determine changes in protein expression or phosphorylation levels.[24]

Experimental Workflow Visualization

The following diagram provides a visual representation of a typical experimental workflow for evaluating the anticancer activity of an indole alkaloid.

Caption: A generalized experimental workflow for anticancer drug discovery from indole alkaloids.

Conclusion and Future Perspectives

Indole alkaloids represent a treasure trove of chemical diversity and biological activity. Their proven efficacy in various therapeutic areas, particularly in oncology, infectious diseases, and neurodegeneration, underscores their importance in drug discovery and development. The continued exploration of novel indole alkaloids from diverse natural sources, coupled with advances in synthetic chemistry and a deeper understanding of their molecular targets and mechanisms of action, will undoubtedly lead to the development of new and improved therapies for a wide range of human diseases. Future research should focus on elucidating the structure-activity relationships of these compounds to guide the design of more potent and selective analogs, as well as on conducting rigorous preclinical and clinical studies to translate the promising in vitro findings into tangible clinical benefits.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potential Therapeutic Applications of Plant-Derived Alkaloids against Inflammatory and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Marine Indole Alkaloids—Isolation, Structure and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Indole Alkaloids with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Monoterpene Indole Alkaloids with Antimicrobial Activity Against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Antimicrobial Activity of Polyphenols and Alkaloids in Middle Eastern Plants [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel Prenylated Indole Alkaloids with Neuroprotection on SH-SY5Y Cells against Oxidative Stress Targeting Keap1–Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Anti-Neuroinflammatory Effects of Prenylated Indole Alkaloids from the Antarctic Fungus Aspergillus sp. Strain SF-7367 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Isolation and Structure Elucidation of Methylphenylindole Alkaloid from Crucianella Sintenisii Growing in Iran [jmchemsci.com]

- 19. column-chromatography.com [column-chromatography.com]

- 20. Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Isolation and structural elucidation of indole alkaloids from Geissospermum vellosii by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

The Synthesis of Psilocin from 4-Acetoxyindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical synthesis of psilocin (4-hydroxy-N,N-dimethyltryptamine) from the precursor 4-acetoxyindole. The primary focus of this document is the well-established Speeter-Anthony tryptamine synthesis, a reliable and scalable method for producing psilocin. This guide provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and quantitative data to support research and development in the fields of neuroscience and medicinal chemistry.

Introduction

Psilocin, the pharmacologically active metabolite of psilocybin, is a potent agonist of serotonin receptors, particularly the 5-HT2A subtype, which is believed to mediate its profound effects on perception and mood.[1] As a research chemical, synthetic psilocin is a critical tool for studying the serotonergic system and exploring its therapeutic potential for various psychiatric conditions.[1] The synthesis of psilocin from this compound offers a practical and efficient route to obtain this valuable compound for preclinical and clinical research.[2]

This compound is a versatile chemical intermediate used in the synthesis of various indole-based compounds.[3][4] Its chemical properties, including a melting point of 100-102°C and solubility in various organic solvents, make it a suitable starting material for multi-step syntheses.[5]

Synthesis Pathway: Speeter-Anthony Tryptamine Synthesis

The conversion of this compound to psilocin is typically achieved through a three-step process based on the Speeter-Anthony tryptamine synthesis.[6][7] This pathway involves:

-

Acylation: Reaction of this compound with oxalyl chloride to form an indolylglyoxylyl chloride intermediate.

-

Amidation: Subsequent reaction with dimethylamine to yield 4-acetoxy-N,N-dimethyl-indole-3-glyoxylamide.

-

Reduction: Reduction of the glyoxylamide and the acetoxy group using a powerful reducing agent, typically lithium aluminum hydride (LAH), to afford psilocin.[6]

Quantitative Data

The following table summarizes the typical yields for each step of the psilocin synthesis, as well as for the subsequent optional phosphorylation to psilocybin.

| Step | Reaction | Key Reagents | Typical Yield (%) | Purity (%) |

| 1 & 2 | Acylation & Amidation | Oxalyl Chloride, Dimethylamine | >80 | >96 |

| 3 | Reduction | Lithium Aluminum Hydride (LiAlH₄) | ~77 | >99 |

| 4 | Phosphorylation (Optional) | Tetrabenzyl pyrophosphate (TBPP) | ~63 | >98 |

| 5 | Hydrogenolysis (Optional) | Pd/C, H₂ | >90 | >99.9 |

| Overall (to Psilocin) | ~62 | >99 | ||

| Overall (to Psilocybin) | ~23 | >99.9 |

Table adapted from data presented in scalable synthesis protocols.[1][2]

Experimental Protocols

The following are detailed methodologies for the key steps in the synthesis of psilocin from this compound.

Step 1 & 2: Synthesis of 4-Acetoxy-N,N-dimethyl-indole-3-glyoxylamide

This two-step, one-pot procedure involves the acylation of this compound followed by amidation.

Materials:

-

This compound

-

Oxalyl chloride

-

Anhydrous diethyl ether or other suitable anhydrous solvent

-

n-Hexane

-

Anhydrous tetrahydrofuran (THF)

-

Dimethylamine solution (e.g., 2M in THF)

Procedure:

-

In a flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Argon), dissolve this compound in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add oxalyl chloride to the stirred solution. The addition of oxalyl chloride is exothermic and requires careful control to avoid temperature excursions.[6]

-

After the addition is complete, continue stirring for approximately 15 minutes.

-

Add n-hexane to precipitate the yellow crystalline intermediate (indolylglyoxylyl chloride).

-

Isolate the intermediate by filtration and dissolve it in anhydrous THF.

-

To the solution of the intermediate, slowly add a solution of dimethylamine.

-

After the reaction is complete, the resulting glyoxalylamide can be isolated. In many scalable syntheses, this intermediate is carried forward to the next step without extensive purification.[8]

Step 3: Reduction of 4-Acetoxy-N,N-dimethyl-indole-3-glyoxylamide to Psilocin

This step involves the simultaneous reduction of the two ketone functionalities and the acetoxy group.[6]

Materials:

-

4-Acetoxy-N,N-dimethyl-indole-3-glyoxylamide

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous 2-methyltetrahydrofuran (2-MeTHF) or other suitable anhydrous ether solvent

-

Water

-

Sodium hydroxide solution

-

Anhydrous sodium sulfate

Procedure:

-

Under an inert atmosphere, charge a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer with a suspension of LiAlH₄ in anhydrous 2-MeTHF.[1]

-

Dissolve the 4-acetoxy-N,N-dimethyl-indole-3-glyoxylamide intermediate in anhydrous 2-MeTHF.

-

Add the solution of the intermediate dropwise to the stirred LiAlH₄ suspension at 0°C.[1]

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[1]

-

Cool the reaction in an ice bath and cautiously quench by the sequential, dropwise addition of water, followed by a sodium hydroxide solution, and then more water to precipitate the aluminum salts.[1]

-

Filter the resulting slurry, and wash the solid salts thoroughly with the reaction solvent.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to yield crude psilocin.[1]

Purification: Psilocin is notoriously unstable and prone to oxidation.[1] For research purposes, it can be purified by recrystallization from an appropriate solvent system under an inert atmosphere to yield psilocin as a solid. Purity should be confirmed by ¹H NMR and HPLC.[1]

Pharmacological Context: 5-HT2A Receptor Interaction

Psilocin's primary pharmacological activity is mediated through its interaction with serotonin receptors, most notably the 5-HT2A receptor, a G-protein coupled receptor (GPCR).

Conclusion

The synthesis of psilocin from this compound via the Speeter-Anthony tryptamine synthesis is a well-documented and scalable method. By carefully controlling reaction parameters, particularly during the exothermic acylation step and the moisture-sensitive reduction, high-purity psilocin can be reliably produced for research purposes. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for scientists and researchers in the field of psychedelic drug development and neuropharmacology. Further research into optimizing these synthetic routes will continue to be crucial for advancing our understanding of psilocin's therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. This compound Cas 5585-96-6 [minglangchem.com]

- 4. This compound | 5585-96-6 [chemicalbook.com]

- 5. Cas 5585-96-6,this compound | lookchem [lookchem.com]

- 6. veranova.com [veranova.com]

- 7. Psilocin - Wikipedia [en.wikipedia.org]

- 8. scispace.com [scispace.com]

Methodological & Application

Application Note: Quantitative Analysis of 4-Acetoxyindole using High-Performance Liquid Chromatography (HPLC)

Introduction

4-Acetoxyindole is a significant intermediate in the synthesis of various pharmaceutical compounds, including those with potential therapeutic benefits.[1] It serves as a building block in the development of novel drugs and is utilized in chemical research as a starting material for synthesizing diverse indole-based molecules.[1] Given its importance in drug development and organic synthesis, a robust and reliable analytical method for the quantitative determination of this compound is crucial for quality control, stability studies, and research purposes.

This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise and accurate quantification of this compound. The described protocol is intended for researchers, scientists, and professionals in the drug development industry.

Principle

The method employs reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar mixture of an organic solvent and an aqueous buffer. This compound, being a moderately polar compound, is retained on the column and then eluted by the mobile phase. Separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is performed using a UV detector at a wavelength where this compound exhibits maximum absorbance, allowing for accurate quantification.

Experimental Protocols

Reagents and Materials

-

This compound reference standard (Purity ≥ 98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Ammonium acetate (Analytical grade)

-

Acetic acid (Glacial, Analytical grade)

-

0.22 µm Syringe filters (Nylon or PTFE)

Apparatus and Chromatographic Conditions

-

HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and 20 mM ammonium acetate buffer (pH adjusted to 4.5 with acetic acid). A gradient elution may be employed for optimal separation from impurities.

-

Flow Rate: 1.0 mL/min.[2]

-

Column Temperature: 30°C.

-

Detection Wavelength: 275 nm.[3]

-

Injection Volume: 10 µL.[2]

-

Run Time: Approximately 15 minutes.

Preparation of Solutions

-

Mobile Phase Buffer (20 mM Ammonium Acetate, pH 4.5): Dissolve approximately 1.54 g of ammonium acetate in 1 L of HPLC grade water. Adjust the pH to 4.5 using glacial acetic acid. Filter the buffer through a 0.45 µm filter before use.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. This solution should be stored at 2-8°C and protected from light.[4][5]

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a solid sample is as follows:

-

Accurately weigh a portion of the sample expected to contain this compound.

-

Dissolve the sample in a suitable solvent, such as methanol or acetonitrile.[6]

-

Use sonication if necessary to ensure complete dissolution.[7]

-

Dilute the solution with the mobile phase to a concentration within the calibration range.

-

Filter the final solution through a 0.22 µm syringe filter prior to injection into the HPLC system to remove any particulate matter.[6][7][8]

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[9] Key validation parameters include:

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by comparing the chromatograms of a blank, a placebo, the standard, and the sample.

-

Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of at least five concentrations across the desired range. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

-

Accuracy: The accuracy of the method is the closeness of the test results obtained by the method to the true value. It is often assessed by the recovery of a known amount of analyte spiked into a blank matrix. The recovery should typically be within 98-102%.

-

Precision: The precision of the method is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. The RSD for repeatability (intra-day precision) and intermediate precision (inter-day precision) should be ≤ 2%.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[10]

-

Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2]

Data Presentation

The quantitative data obtained from the method validation experiments are summarized in the tables below.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Observed Value |

|---|---|---|

| Tailing Factor | ≤ 2.0 | 1.2 |

| Theoretical Plates | ≥ 2000 | 5800 |

| RSD of Peak Area | ≤ 1.0% | 0.5% |

Table 2: Method Validation Summary

| Parameter | Result |

|---|---|

| Linearity | |

| Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | 0.9995 |

| Accuracy (% Recovery) | 99.5% - 101.2% |

| Precision (% RSD) | |

| Repeatability (Intra-day) | 0.8% |

| Intermediate Precision (Inter-day) | 1.2% |

| Sensitivity | |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Specificity | No interference from blank and placebo |

Visualizations

Experimental Workflow

Caption: Workflow for the quantitative analysis of this compound by HPLC.

Hypothetical Signaling Pathway Involvement

This compound itself is primarily a synthetic intermediate. However, as a precursor to psilocin, it is related to serotonergic signaling. The following diagram illustrates a simplified view of how a compound derived from this compound, such as psilocin, might interact with the serotonergic system.

Caption: Simplified serotonergic signaling pathway relevant to this compound derivatives.

References

- 1. This compound Cas 5585-96-6 [minglangchem.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 4. goldbio.com [goldbio.com]

- 5. This compound | 5585-96-6 | FA03468 | Biosynth [biosynth.com]

- 6. greyhoundchrom.com [greyhoundchrom.com]

- 7. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. nacalai.com [nacalai.com]

- 9. scielo.br [scielo.br]

- 10. chromatographyonline.com [chromatographyonline.com]

Protocol for In Vivo Administration of 4-Acetoxyindole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

This document provides detailed protocols for the in vivo administration of 4-acetoxyindole derivatives, a class of psychoactive compounds that are garnering significant interest in neuroscience research and drug development. The information compiled herein is intended to guide researchers in the safe and effective administration of these compounds in animal models. The primary focus is on 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT or psilacetin), the most studied compound in this class, with additional information on other derivatives where available.

This compound derivatives are synthetic tryptamines and are often considered prodrugs to their corresponding 4-hydroxy analogs, such as psilocin, the active metabolite of psilocybin.[1][2] Research suggests that the acetoxy group is hydrolyzed by esterases in the body to yield the pharmacologically active 4-hydroxy compound.[3] This metabolic conversion is a critical consideration in experimental design and data interpretation.

Animal Models and Species Selection

Rodent models, particularly mice and rats, are the most commonly used species for in vivo studies of this compound derivatives.[1][4] The choice between mice and rats may depend on the specific research question, the behavioral assays to be employed, and the required volume of administration.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies of this compound derivatives.

Table 1: Pharmacokinetic Parameters of 4-AcO-DMT in Rodents

| Parameter | Value | Species | Route of Administration | Notes | Reference |

| Bioavailability (relative to psilocybin) | ~70% | Rodents | Intraperitoneal | Based on total psilocin exposure. | [1] |

| Time to Peak Plasma Concentration (Psilocin) | Not explicitly stated | Mice | Intraperitoneal | --- | |

| Elimination Half-life (Psilocin) | ~30 minutes | Mice | Intraperitoneal | Similar to psilocybin. |

Table 2: Reported Dosages of this compound Derivatives in Animal Studies

| Compound | Dosage Range | Species | Route of Administration | Observed Effects | Reference |

| 4-AcO-DMT | 1.0 - 5.0 mg/kg | Rats | Not specified | Blocked drug-withdrawal-induced aversions. | [4] |

| 4-AcO-DMT | 2.5 mg/kg | Rats | Not specified | Decreased response rate in drug discrimination studies. | [4] |

| 4-AcO-DET | 10 - 25 mg | Not specified (anecdotal) | Oral | Psychoactive effects. | [3][5] |

| 4-AcO-DiPT | 3 - 40 mg | Not specified (anecdotal) | Oral | Psychoactive effects. | [6] |

| Tryptamine | >15 mg/kg | Mice | Intravenous | Head-weaving and hindlimb abduction. | [7] |

Experimental Protocols

Intraperitoneal (IP) Administration

Intraperitoneal injection is a common and effective route for administering this compound derivatives in rodents, allowing for rapid absorption.

Materials:

-

This compound derivative (e.g., 4-AcO-DMT fumarate)

-

Vehicle: 0.9% sterile saline

-

Sterile syringes (1 mL) and needles (25-27 gauge)

-

Analytical balance

-

Vortex mixer

-

pH meter and solutions for adjustment (if necessary)

Protocol:

-

Preparation of Dosing Solution:

-

Accurately weigh the desired amount of the this compound derivative.

-

Dissolve the compound in 0.9% sterile saline to the desired final concentration. For example, to prepare a 1 mg/mL solution, dissolve 10 mg of the compound in 10 mL of saline.

-

Vortex the solution until the compound is fully dissolved. Ensure the solution is clear and free of particulates. For some salts, slight warming or sonication may aid dissolution.

-

If necessary, adjust the pH of the solution to physiological range (6.5-7.5) using dilute HCl or NaOH. However, for most salts in saline, this may not be required.

-

-

Animal Dosing:

-